molecular formula C27H30N4O3 B2756329 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide CAS No. 893984-82-2

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide

Cat. No. B2756329
CAS RN: 893984-82-2
M. Wt: 458.562
InChI Key: IFOSRYLFXRYWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C27H30N4O3 and its molecular weight is 458.562. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characteristics and Antitumor Activity

DFT Conformational and Reactivity Analysis : A carboxamide derivative, closely related to the compound , was analyzed using Density Functional Theory (DFT) to study its electronic structure and conformational stability. This analysis aimed to understand its chemical characteristics and potential antitumor activity. The study concluded that the compound's electronic properties, predicted through wavefunction dependent properties like localized orbital locator (LOL) and electron localization function (ELF), could be indicative of its bioactivity. Docking studies with several protein data bank (PDB) files due to the anticancer activity and molecular dynamics simulations provided detailed insights into its interaction with biological targets (Al-Otaibi et al., 2022).

Synthesis and Antimicrobial Activities

Novel Derivatives and Antibacterial Potency : Another research angle involves synthesizing novel derivatives of similar chemical structures and evaluating their antimicrobial activities. One study synthesized sixteen 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, characterized by physical and spectral data. Some of these compounds demonstrated promising antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents from this chemical class (Debnath & Ganguly, 2015).

Conformational Equilibria and Receptor Binding

Melatonin Receptor Ligands : A study focused on N-anilinoethylamides, a class of melatoninergic agents, where the chemical structure of interest might share similar attributes. It explored the impact of chain conformation on receptor binding, revealing that specific methyl group modifications could affect the compound's affinity and stereoselectivity towards melatonin receptors. This research underscores the importance of structural modifications in designing receptor-specific ligands, potentially applicable to the compound (Elisi et al., 2020).

Cancer Tyrosine Kinase Imaging

PET Tracer for Cancer Imaging : The synthesis of a novel PET tracer potentially for imaging cancer tyrosine kinase activity illustrates the application of related chemical entities in diagnostic imaging. This study highlights the compound's utility in cancer research, particularly in understanding and visualizing the distribution and activity of tyrosine kinases within tumors (Wang et al., 2005).

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(2-methylindol-1-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c1-4-29(5-2)25(32)18-30-17-22(21-11-7-9-13-24(21)30)26(33)27(34)28-14-15-31-19(3)16-20-10-6-8-12-23(20)31/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOSRYLFXRYWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3C(=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.